(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate
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Overview
Description
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a phenyl acetate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Uniqueness
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate is unique due to its specific substitution pattern and the presence of a phenyl acetate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
[4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-3-5-11(6-4-10)18-9(2)15/h3-7H,1-2H3/b12-7- |
InChI Key |
IIFDOCUPPJXLMD-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
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